2-(1,3-Benzothiazol-2-ylsulfanyl)quinoline-3-carbaldehyde
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Overview
Description
2-(1,3-Benzothiazol-2-ylsulfanyl)quinoline-3-carbaldehyde is a chemical compound with the molecular formula C17H10N2OS2 and a molecular weight of 322.41 g/mol . This compound is known for its unique structure, which combines a benzothiazole moiety with a quinoline ring, linked by a sulfanyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Scientific Research Applications
2-(1,3-Benzothiazol-2-ylsulfanyl)quinoline-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Safety and Hazards
Future Directions
Preparation Methods
The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)quinoline-3-carbaldehyde typically involves the reaction of 2-mercaptobenzothiazole with 3-formylquinoline under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Chemical Reactions Analysis
2-(1,3-Benzothiazol-2-ylsulfanyl)quinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring or the benzothiazole moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-ylsulfanyl)quinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-(1,3-Benzothiazol-2-ylsulfanyl)quinoline-3-carbaldehyde can be compared with other similar compounds, such as:
2-(1,3-Benzothiazol-2-ylsulfanyl)quinoline: Lacks the aldehyde group, which may affect its reactivity and biological activity.
2-(1,3-Benzothiazol-2-ylsulfanyl)benzaldehyde: Contains a benzaldehyde moiety instead of a quinoline ring, leading to different chemical and biological properties.
2-(1,3-Benzothiazol-2-ylsulfanyl)quinoline-4-carbaldehyde: The position of the aldehyde group is different, which can influence its reactivity and interactions.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)quinoline-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2OS2/c20-10-12-9-11-5-1-2-6-13(11)18-16(12)22-17-19-14-7-3-4-8-15(14)21-17/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIWFOLWVQMJNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SC3=NC4=CC=CC=C4S3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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